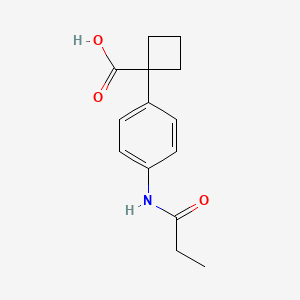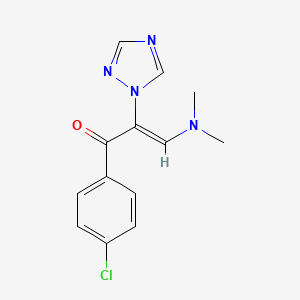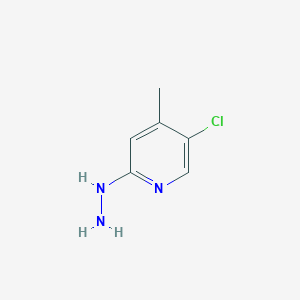
1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure and Conformation Analysis
Research on structurally similar compounds such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has been conducted to determine their structure and conformation. X-ray diffraction methods revealed the puckered nature of the cyclobutane ring and the influence of substituents on bond lengths, providing foundational knowledge for understanding the physical and chemical behavior of cyclobutane derivatives in various environments (Reisner et al., 1983).
Photodimerization Studies
The photodimerization behaviors of certain benzoic acids and their esters, including the formation of cyclobutane derivatives through a topochemical process, have been extensively studied. These findings highlight the potential of cyclobutane-containing compounds in photoreactive applications, offering pathways to novel materials and chemical synthesis strategies (Hasegawa et al., 1985).
Polymerization and Material Science
Cyclobutane derivatives have shown significant promise in polymer science. The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, for example, have demonstrated that these compounds can be polymerized under various conditions to produce materials with high molecular weights and excellent thermal stability. This suggests applications in creating new polymer materials with specific mechanical and thermal properties (Drujon et al., 1993).
Synthesis of Amino Acid Derivatives
The synthesis of aromatic amino acid derivatives with conformational restrictions has been explored for their application in NMR labeling and peptide research. These derivatives are synthesized through multi-step processes and have been incorporated into peptides without disrupting their conformation, illustrating their utility in biochemical studies and drug design (Tkachenko et al., 2014).
Advances in Organic Synthesis
Research on cyclobutane-containing compounds has also advanced synthetic methodologies, enabling the selective synthesis of complex molecules. This includes the development of reactions that form cyclobutane rings, which are crucial for constructing molecules with potential pharmacological activity or for studying biological mechanisms (Gauzy et al., 2004).
Propiedades
IUPAC Name |
1-[4-(propanoylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12(16)15-11-6-4-10(5-7-11)14(13(17)18)8-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWGPZERWVXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2561369.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)


![3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561375.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)
![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)
![2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2561381.png)

![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)
![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
